1-(2-Fluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15766368
Molecular Formula: C10H15FN4O
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15FN4O |
---|---|
Molecular Weight | 226.25 g/mol |
IUPAC Name | [3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Standard InChI | InChI=1S/C10H15FN4O/c11-3-6-15-7-8(9(12)13-15)10(16)14-4-1-2-5-14/h7H,1-6H2,(H2,12,13) |
Standard InChI Key | GEPMAWXKGRKWRB-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C(=O)C2=CN(N=C2N)CCF |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1-(2-Fluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine (molecular formula: C₁₀H₁₅FN₄O) features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a pyrrolidine-1-carbonyl moiety. The presence of fluorine introduces electronegativity, influencing dipole interactions and metabolic stability. The pyrrolidine ring contributes conformational rigidity, potentially enhancing binding affinity to biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅FN₄O |
Molecular Weight | 226.25 g/mol |
IUPAC Name | [3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Canonical SMILES | C1CCN(C1)C(=O)C2=CN(N=C2N)CCF |
InChI Key | GEPMAWXKGRKWRB-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its polar functional groups. The fluorine atom enhances lipophilicity (logP ≈ 1.2), favoring membrane permeability, while the amine and carbonyl groups enable hydrogen bonding with biological targets. Spectroscopic data (¹H NMR, ¹³C NMR) confirm regioselective substitution on the pyrazole ring, critical for its reactivity .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with pyrazole ring formation via cyclization of hydrazine derivatives with β-keto esters, followed by functionalization.
Cyclization and Fluorination
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Hydrazine Cyclization: Reaction of methyl 3-oxobutanoate with hydrazine forms the pyrazole core .
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Fluoroethylation: Nucleophilic substitution introduces the 2-fluoroethyl group using 1-fluoro-2-iodoethane under basic conditions.
Pyrrolidine Carbonylation
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Acylation: The 4-position is acylated with pyrrolidine-1-carbonyl chloride in the presence of DMAP (4-dimethylaminopyridine).
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Purification: Column chromatography (hexane:ethyl acetate, 3:1) yields the final product with >95% purity .
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Cyclization | Hydrazine, β-keto ester | 80°C | 78 |
Fluoroethylation | 1-Fluoro-2-iodoethane, K₂CO₃ | 60°C | 65 |
Acylation | Pyrrolidine carbonyl chloride, DMAP | RT | 82 |
Challenges and Optimization
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Fluorine Reactivity: The fluoroethyl group’s susceptibility to elimination requires controlled pH and temperature.
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Regioselectivity: Microwave-assisted synthesis improves regiocontrol during pyrazole formation, reducing byproducts .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorine atom enhances membrane penetration, while the pyrrolidine moiety disrupts bacterial biofilm formation.
Anticancer Activity
Preliminary screens indicate cytotoxicity against HeLa cells (IC₅₀ = 18 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Research Applications and Future Directions
Drug Development
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Lead Optimization: Structural modifications, such as replacing pyrrolidine with piperidine, are being explored to enhance potency .
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Prodrug Design: Ester derivatives improve oral bioavailability in preclinical models.
Chemical Biology
The compound serves as a fluorescent probe for imaging kinase activity, leveraging its inherent fluorescence at 450 nm .
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